molecular formula C22H23N3O2S B2529945 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 476458-34-1

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Cat. No.: B2529945
CAS No.: 476458-34-1
M. Wt: 393.51
InChI Key: QAWAPRUFKXHSPT-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at the 2-position and a 2-ethoxybenzamide moiety at the 3-position. The 2-ethoxy group on the benzamide ring enhances lipophilicity, while the 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which may influence binding interactions in biological systems or stability in photophysical applications .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-27-20-8-6-5-7-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWAPRUFKXHSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thienopyrazole class and is characterized by a thieno[3,4-c]pyrazole core, which is linked to a 2-ethoxybenzamide moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 396722-72-8

Biological Activity Overview

Research on this compound has indicated various biological activities, including:

  • Anticancer Activity
    • Preliminary studies have shown that compounds with similar thienopyrazole structures exhibit significant anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects
    • The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit the production of inflammatory mediators. This activity could be attributed to the ethoxybenzamide group, which has been associated with reduced prostaglandin synthesis.
  • Antimicrobial Activity
    • Some derivatives of thienopyrazoles have shown promising results against bacterial and fungal strains. The unique structure of this compound could enhance its antimicrobial properties.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the thienopyrazole core interacts with specific biological targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of thienopyrazole derivatives indicated that compounds with similar structures inhibited cell proliferation in human cancer cell lines (e.g., HeLa and MCF7) with IC₅₀ values in the micromolar range.
    CompoundCell LineIC₅₀ (µM)
    Compound AHeLa15
    Compound BMCF720
    This compoundTBD
  • Animal Models :
    • In vivo studies demonstrated that administration of similar thienopyrazole derivatives resulted in significant tumor reduction in xenograft models compared to control groups.
  • Mechanistic Insights :
    • Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Comparison with Similar Compounds

Key Findings :

  • 2,6-Dimethoxy analogs exhibit lower logP values, suggesting trade-offs between solubility and permeability .

Analogues with Modified Aryl Groups

Compound Name Aryl Substituent Electronic Effects Stability
Target Compound 2,4-Dimethylphenyl Electron-donating (inductive + hyperconjugative) Enhanced stability against oxidative degradation; steric protection of the pyrazole core
2-Phenyl-4,6-dihydrothieno[3,4-c]pyrazole derivatives (e.g., RN: 392252-95-8) Phenyl Neutral electronic contribution Moderate stability; susceptible to electrophilic substitution at the phenyl ring
4,6-Bis(2,4-dimethylphenyl)-s-triazine derivatives 2,4-Dimethylphenyl (on triazine core) Electron-donating High UV stability; used in photostabilizers for polymers

Key Findings :

  • Triazine-based dimethylphenyl compounds demonstrate superior photostability, suggesting that similar substituents in the target molecule may confer resistance to UV degradation .

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